molecular formula C21H22ClN3O2 B2951599 N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide CAS No. 1396811-39-4

N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide

Katalognummer B2951599
CAS-Nummer: 1396811-39-4
Molekulargewicht: 383.88
InChI-Schlüssel: GUKQZZYGNCYASH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide, also known as CPP-115, is a novel drug compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which has been shown to play a crucial role in the regulation of GABA levels in the brain.

Wirkmechanismus

N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in excitatory neurotransmission. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in drug-seeking behavior, and a reduction in seizures. This compound has also been shown to have anxiolytic and antinociceptive effects, which may be beneficial in the treatment of anxiety and chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it an attractive drug candidate for further research. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide. One area of interest is the development of new formulations of this compound that are more soluble in water and have improved pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.

Synthesemethoden

The synthesis of N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide involves the reaction of 4-cyanobenzyl alcohol with 3-chlorobenzoyl chloride to form the corresponding benzoyl chloride intermediate. This intermediate is then reacted with piperidine-1-carboxamide in the presence of a base to give this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it an attractive drug candidate for further research.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that this compound can increase GABA levels in the brain, leading to a reduction in drug-seeking behavior and seizures. This compound has also been shown to have potential applications in the treatment of chronic pain, anxiety, and depression.

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-4-[(4-cyanophenyl)methoxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c22-19-2-1-3-20(12-19)24-21(26)25-10-8-18(9-11-25)15-27-14-17-6-4-16(13-23)5-7-17/h1-7,12,18H,8-11,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKQZZYGNCYASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.